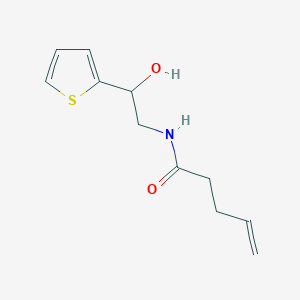

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone (CH₂=CHCH₂CH₂CONH-) attached to a 2-hydroxy-2-(thiophen-2-yl)ethyl group. The hydroxyl and thiophen-2-yl substituents are positioned on the second carbon of the ethyl chain, conferring unique stereoelectronic properties. For example, racemic 2-methylpent-4-enoic acid derivatives have been synthesized by reacting acid chlorides with hydroxy-containing amines in dry dioxane . The thiophene moiety, a sulfur-containing heterocycle, may enhance metabolic stability or modulate binding interactions compared to phenyl analogs .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-3-6-11(14)12-8-9(13)10-5-4-7-15-10/h2,4-5,7,9,13H,1,3,6,8H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEWVXVKMUICAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide typically involves the condensation of thiophene derivatives with appropriate amides. One common method is the reaction of 2-thiophenemethanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The double bond in the pent-4-enamide moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid and sulfuric acid for nitration.

Major Products Formed

Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)pent-4-enamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pentanamide.

Substitution: Formation of brominated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide and Related Compounds

Key Differences and Implications

Backbone and Functional Groups :

- The target compound’s pent-4-enamide chain contrasts with Beta-hydroxythiofentanyl’s piperidine-propionamide structure, likely reducing opioid receptor affinity due to the absence of the piperidine pharmacophore .

- The thiophene ring in the target compound may improve metabolic stability compared to phenyl groups in fentanyl analogs, as sulfur’s electronegativity alters π-π interactions .

Synthesis Pathways :

- Pharmacological Profiles: Beta-hydroxythiofentanyl exhibits potent opioid activity, leading to its classification as a controlled substance .

Computational and Analytical Insights

Thermochemical and DFT Studies :

Density functional theory (DFT) methods, such as those combining exact exchange and gradient corrections (e.g., B3LYP), have been critical in predicting the thermochemical properties of similar compounds . These methods could elucidate the target compound’s stability and reactivity but remain unexplored in the provided evidence.- Crystallographic Characterization: Crystallography tools like SHELX are widely used for small-molecule structural determination .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide has the molecular formula . Its structure features a thiophene ring, which is known for its role in various biological activities, alongside hydroxyl and amide functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide exhibits antimicrobial activity . Studies have shown that compounds with thiophene moieties often possess the ability to inhibit the growth of bacteria and fungi. The specific mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes in metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties . According to findings, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide may act as a histone deacetylase (HDAC) inhibitor, which can lead to the induction of apoptosis in cancer cells. The inhibition of HDACs is a promising strategy in cancer therapy as it can reactivate silenced tumor suppressor genes and alter the expression of genes involved in cell cycle regulation and apoptosis.

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity.

- Modulation of Signaling Pathways : By inhibiting HDACs or other enzymes, the compound can influence signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide, against a panel of bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

- Anticancer Activity Assessment : In vitro assays demonstrated that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide effectively reduced the viability of several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values were comparable to established HDAC inhibitors, highlighting its potential as a therapeutic candidate .

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces acetylation of histones, leading to altered gene expression profiles associated with apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| Thiophene-2-carboxamide | Structure | Antimicrobial | Similar thiophene ring |

| 3-(4-substituted phenyl)-N-hydroxypropenamides | Structure | HDAC inhibition | Stronger HDAC inhibitory activity |

| 5-substituted thiophene derivatives | Structure | Varies widely | Diverse applications in drug design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.